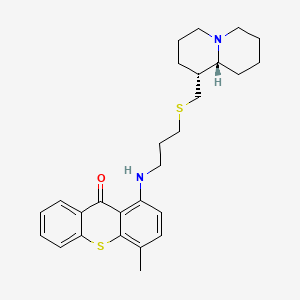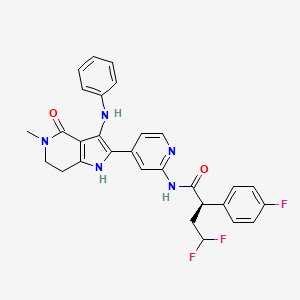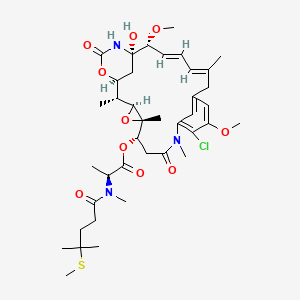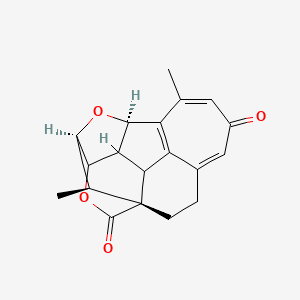
hBChE-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hBChE-IN-1 is a quinolizidinyl derivative that acts as a potent inhibitor of human butyrylcholinesterase (hBChE). It has an inhibitory concentration (IC50) value of 7 nanomolar, demonstrating high selectivity over human acetylcholinesterase (hAChE). This compound also shows inhibitory activity against tau and amyloid-beta 40 protein aggregation, with IC50 values of 20 and 4.3 micromolar, respectively . This compound is primarily used in research related to Alzheimer’s disease.
Vorbereitungsmethoden
The synthesis of hBChE-IN-1 involves multiple steps, starting with the preparation of the quinolizidinyl core. The synthetic route typically includes the following steps:
Formation of the Quinolizidinyl Core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: The quinolizidinyl core is then functionalized with various substituents to achieve the desired inhibitory properties.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
hBChE-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the quinolizidinyl core.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the quinolizidinyl core
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
hBChE-IN-1 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of butyrylcholinesterase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of butyrylcholinesterase in biological systems and its interactions with other proteins.
Medicine: This compound is primarily used in Alzheimer’s disease research to study its effects on tau and amyloid-beta protein aggregation
Wirkmechanismus
hBChE-IN-1 exerts its effects by inhibiting the activity of human butyrylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and other substrates. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets involved include the catalytic triad of butyrylcholinesterase, consisting of serine, histidine, and glutamate residues .
Vergleich Mit ähnlichen Verbindungen
hBChE-IN-1 is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase and its inhibitory activity against tau and amyloid-beta protein aggregation. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with dual inhibitory activity against butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic receptors
This compound stands out due to its potent inhibitory activity and selectivity, making it a valuable tool in Alzheimer’s disease research.
Eigenschaften
Molekularformel |
C27H34N2OS2 |
|---|---|
Molekulargewicht |
466.7 g/mol |
IUPAC-Name |
1-[3-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylsulfanyl]propylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C27H34N2OS2/c1-19-12-13-22(25-26(30)21-9-2-3-11-24(21)32-27(19)25)28-14-7-17-31-18-20-8-6-16-29-15-5-4-10-23(20)29/h2-3,9,11-13,20,23,28H,4-8,10,14-18H2,1H3/t20-,23+/m0/s1 |
InChI-Schlüssel |
RTSVPQGEMHVGDV-NZQKXSOJSA-N |
Isomerische SMILES |
CC1=C2C(=C(C=C1)NCCCSC[C@@H]3CCCN4[C@@H]3CCCC4)C(=O)C5=CC=CC=C5S2 |
Kanonische SMILES |
CC1=C2C(=C(C=C1)NCCCSCC3CCCN4C3CCCC4)C(=O)C5=CC=CC=C5S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12406342.png)


![4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one](/img/structure/B12406366.png)

![(2R,3S,5S)-4-azido-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12406371.png)



![9-[(1R,9R,10R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3-oxo-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B12406391.png)
